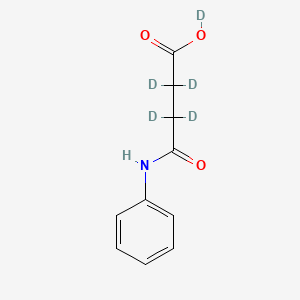

d5-4-Anilino-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD |

InChI Key |

KTFGFGGLCMGYTP-DJUFKDDYSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

d5-Succinanilic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of d5-Succinanilic Acid

Introduction

In the fields of pharmaceutical development and metabolic research, stable isotope-labeled compounds are indispensable tools. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry and as tracers in metabolic flux studies.[1][2] d5-Succinanilic acid, an isotopologue of succinanilic acid, is a prime example of such a compound, designed for use in liquid chromatography-mass spectrometry (LC-MS) assays.[3] The replacement of the five hydrogen atoms on the phenyl ring with deuterium (²H) provides a distinct mass shift with minimal impact on chromatographic retention time, enabling precise quantification of its unlabeled counterpart in complex biological matrices.

The absolute certainty of a labeled compound's structure—both its atomic connectivity and the specific sites of isotopic incorporation—is a prerequisite for its use in regulated studies. A flawed or incompletely characterized standard invalidates any resulting data. This guide, intended for researchers, analytical scientists, and drug development professionals, details a comprehensive, multi-technique workflow for the complete structure elucidation of d5-Succinanilic acid. We will move beyond a simple checklist of techniques to explain the causality behind the analytical strategy, demonstrating how an integrated approach creates a self-validating system for unambiguous structural confirmation.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The initial phase of structure elucidation focuses on gathering fundamental data to confirm the molecular formula and the presence of key chemical features. This creates a foundational blueprint that will be rigorously detailed in subsequent analyses.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

Causality: Before determining the arrangement of atoms, we must first confirm the elemental composition. High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is crucial for deducing a unique and correct elemental formula.[4] For an isotopically labeled compound, HRMS also offers the first piece of evidence for the successful incorporation of the labels by comparing the measured mass to the unlabeled analogue.

d5-Succinanilic acid is expected to have a nominal mass five daltons higher than standard succinanilic acid (C₁₀H₁₁NO₃, Mol. Wt. 193.20 g/mol ).[5] HRMS analysis, typically using electrospray ionization (ESI), can distinguish the deuterated compound from any residual unlabeled starting material and confirm the mass with sub-ppm accuracy.

Data Presentation: HRMS Results

| Property | Unlabeled Succinanilic Acid | Expected d5-Succinanilic Acid | Typical Experimental Result |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₆D₅NO₃ | C₁₀H₆D₅NO₃ |

| Monoisotopic Mass | 193.0739 Da | 198.1053 Da | 198.1051 Da (e.g., < 2 ppm error) |

| Ion Observed | [M-H]⁻ or [M+H]⁺ | [M-H]⁻ or [M+H]⁺ | [M-H]⁻ at m/z 197.0978 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Causality: FT-IR spectroscopy provides confirmation of the chemical bonds and functional groups present in the molecule.[6] This technique acts as a rapid and effective way to verify that the core structure—an amide, a carboxylic acid, and an aromatic ring—has been synthesized as expected from its precursors, aniline and succinic anhydride.[7]

The spectrum of d5-Succinanilic acid will be dominated by characteristic absorptions from its functional groups. While C-D bonds have distinct vibrational frequencies from C-H bonds, these are typically found in the complex fingerprint region and are less diagnostic than the primary functional group absorptions.

Data Presentation: Key FT-IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1600, ~1490 | Medium | C=C stretches (Aromatic Ring) |

Elemental Analysis: Orthogonal Confirmation of Composition

Causality: While HRMS is powerful, elemental analysis (EA) offers an orthogonal, quantitative confirmation of the mass fractions of carbon, hydrogen, and nitrogen.[8] This classical combustion analysis provides a robust cross-check on the elemental formula derived from HRMS and serves as a fundamental indicator of sample purity.[9] An acceptable result, typically within ±0.4% of the theoretical value, lends high confidence to the proposed molecular formula.

Data Presentation: Elemental Analysis Results

| Element | Theoretical % (for C₁₀H₆D₅NO₃) | Acceptable Experimental Range |

| Carbon (C) | 60.59% | 60.19% - 60.99% |

| Hydrogen (H+D) | 5.59% (as H equivalent) | 5.19% - 5.99% |

| Nitrogen (N) | 7.07% | 6.67% - 7.47% |

Part 2: High-Resolution Mapping - Isotope Placement and Connectivity via NMR

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed as the definitive technique to map the atomic connectivity and, critically, to pinpoint the exact location of the deuterium labels.[10]

¹H NMR Spectroscopy: The Power of Absence

Causality: ¹H NMR spectroscopy detects the presence of protons. In the context of a deuterated compound, the absence of signals where they would normally appear is conclusive evidence of deuterium substitution.[11] For d5-Succinanilic acid, which is synthesized from d5-aniline and succinic anhydride, we hypothesize that all five deuterium atoms are on the aromatic ring. The ¹H NMR spectrum is the primary tool to test this hypothesis.

The expected spectrum should show signals only for the protons of the succinyl moiety and the labile amide and acid protons. The aromatic region (typically ~7.0-7.8 ppm) should be devoid of signals, confirming the d5-phenyl structure.

¹³C NMR Spectroscopy: The Carbon Skeleton and Deuterium's Influence

Causality: ¹³C NMR confirms the presence of all carbon atoms in the molecule and provides information about their chemical environment. For d5-Succinanilic acid, we expect to see 10 distinct carbon signals. Furthermore, the carbons directly bonded to deuterium will be affected by the spin (I=1) of the deuterium nucleus, typically resulting in a splitting of the signal into a 1:1:1 triplet and a slight upfield shift, providing secondary confirmation of the label positions.[12]

2D NMR (COSY & HMBC): Assembling the Puzzle

Causality: While 1D NMR suggests the structure, 2D NMR provides unambiguous proof of atomic connectivity.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the -CH₂-CH₂- sequence of the succinyl chain.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to connect the different parts of the molecule. We can expect to see a correlation from the amide N-H proton to the succinyl carbonyl carbon and to the aromatic C1 carbon, definitively proving the overall structure.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Part 3: The Integrated Workflow - A Self-Validating Conclusion

The strength of this analytical approach lies not in any single technique, but in the collective, cross-validating power of all the data. Each result must be consistent with the others to build an unshakeable structural proof. For example, the molecular formula from HRMS is validated by Elemental Analysis. The functional groups seen in FT-IR are consistent with the chemical environments observed in NMR. The number of deuterium atoms suggested by the mass shift in MS is confirmed by the specific absence of signals in ¹H NMR.

Diagram: Integrated Analytical Workflow

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Succinanilic Acid [drugfuture.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. Elemental analysis - Wikipedia [en.wikipedia.org]

- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 12. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

Quantifying Silence: A Technical Guide to the Isotopic Purity of d5-4-Anilino-4-oxobutanoic Acid

[1]

Executive Summary

In the high-stakes arena of bioanalysis and drug metabolism/pharmacokinetics (DMPK), the integrity of quantitative data rests heavily on the internal standard (IS).[1][2][3] d5-4-Anilino-4-oxobutanoic acid (d5-Succinanilic acid) serves as a critical stable isotope-labeled (SIL) analog for quantifying succinanilic acid, a metabolite often monitored during exposure to aniline derivatives or succinimide-based anticonvulsants.[4]

This guide addresses the isotopic purity of this specific entity. Unlike chemical purity, isotopic purity defines the "silence" of the standard in the analyte's mass channel. A failure in isotopic enrichment leads to Cross-Signal Interference (CSI), artificially inflating analyte concentrations and compromising LLOQ (Lower Limit of Quantification) validity.[4]

Chemical Identity & Isotopic Architecture[1][5]

To ensure robust quantification, one must first understand the structural stability of the isotope label.

-

Target Molecule: 4-Anilino-4-oxobutanoic acid (Succinanilic acid).[4]

-

Labeled Analog:

-Succinanilic acid.[4] -

Labeling Position: The five deuterium atoms are located on the phenyl ring (derived from

-aniline).[4] -

Mass Shift: +5.031 Da relative to the unlabeled (

) congener.[4]

Structural Stability Analysis

| Proton Type | Location | Isotopic Stability | Bioanalytical Risk |

| Phenyl Ring ( | Aromatic Ring | High (Non-exchangeable) | Low. Ideal for IS.[4] Stable in plasma/solvents.[4] |

| Amide Proton | -NH- | None (Exchangeable) | High. Rapid H/D exchange with solvent.[4] Do not label. |

| Acidic Proton | -COOH | None (Exchangeable) | High. Rapid H/D exchange.[4] Do not label. |

| Succinyl Chain | -CH2-CH2- | Moderate | Medium. Potential for metabolic exchange or enolization.[4] |

Expert Insight: We utilize the

The Criticality of Isotopic Purity (The "Why")

The FDA and EMA Bioanalytical Method Validation guidelines allow for minimal interference. However, in trace analysis, even 99% isotopic purity may be insufficient if the remaining 1% consists entirely of the

The Mechanism of Cross-Signal Interference (CSI)

In Mass Spectrometry, the Internal Standard is added at a constant, high concentration. If the IS contains a fraction of unlabeled material (

-

Scenario: You spike IS at 500 ng/mL.

-

Impurity: The IS has 0.5%

impurity. -

Result: You are effectively adding 2.5 ng/mL of "fake" analyte to every sample.[4]

-

Impact: Your LLOQ cannot be lower than ~12.5 ng/mL (assuming 20% signal contribution limit), severely limiting assay sensitivity.[4]

Visualizing the QC Workflow

The following diagram outlines the synthesis and Quality Control (QC) decision matrix required to validate the isotopic purity of d5-Succinanilic acid.

Figure 1: Critical path for synthesizing and validating d5-Succinanilic acid, emphasizing the "Go/No-Go" decision based on d0 contribution.

Analytical Characterization Protocols

To scientifically validate the isotopic purity, you cannot rely on a simple Certificate of Analysis (CoA) claiming "98%."[4] You must verify the isotopic distribution .

Protocol A: High-Resolution Mass Spectrometry (HRMS)

This protocol quantifies the presence of

-

Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).[4]

-

Sample Prep: Dissolve 1 mg d5-Succinanilic acid in 1 mL MeOH:Water (50:50).

-

Method: Direct infusion or LC-MS (C18 column, Gradient H2O/AcN + 0.1% Formic Acid).[4]

-

Data Acquisition: Acquire profile data in Negative Mode (ESI-). Target ion:

. -

Calculation:

WhereCritical Check: Look specifically at the intensity at

192.066 (

Protocol B: Proton NMR ( H-qNMR)

NMR confirms that the deuterium is located only on the phenyl ring and checks for "scrambling."

-

Solvent: DMSO-

(Avoid protic solvents that exchange amide protons).[4] -

Acquisition: 400 MHz or higher. 64 scans minimum.[4]

-

Integration Logic:

-

Validation: If aromatic signals are observed, the

-aniline precursor was impure or H/D exchange occurred during synthesis (unlikely with this chemistry, but possible under harsh acidic conditions).[4]

Regulatory & Experimental Standards

When using d5-Succinanilic acid in a regulated environment (GLP/GCP), adherence to FDA/EMA guidelines is mandatory.[4]

Acceptance Criteria (FDA Bioanalytical Method Validation)

-

IS Interference: The response of the interfering component (the

impurity in the IS) at the analyte retention time must be -

Analyte Interference: The response of the analyte at the IS retention time (due to natural isotopes of the analyte, e.g.,

) must be negligible. Note: The +5 Da shift of d5-Succinanilic acid is usually sufficient to avoid this "reverse" interference.

Data Summary Table: Purity Requirements

| Parameter | Specification | Rationale |

| Chemical Purity | > 98% | Prevent matrix effects/ion suppression. |

| Isotopic Enrichment | > 99 atom % D | General standard for labeled compounds.[4] |

| Isotopic Distribution ( | < 0.5% (relative to | Critical. Prevents false positives in blank samples.[4] |

| Label Position | Phenyl-ring specific | Ensures label retention during extraction/metabolism.[4] |

Synthesis Pathway & Logic

The synthesis is a nucleophilic acyl substitution. We use

Figure 2: Synthetic route. The reaction is driven by the nucleophilicity of the amine. Using d5-aniline ensures the label is locked on the aromatic ring.

References

-

US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022).[4] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of succinanilic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 6946, Succinanilic acid. Retrieved from [Link][4]

Methodological & Application

Application Note: Quantitative Determination of 4-Anilino-4-oxobutanoic Acid by LC-MS/MS

This is a comprehensive Application Note and Protocol for the quantitative analysis of 4-Anilino-4-oxobutanoic acid (also known as Succinanilic acid or Vorinostat Metabolite M2 ) using LC-MS/MS with a deuterated internal standard.

Abstract & Scope

This protocol details a robust, high-sensitivity LC-MS/MS method for the quantification of 4-Anilino-4-oxobutanoic acid (Succinanilic acid) in biological matrices (plasma/serum). This analyte is a primary inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) and is also monitored as a potential genotoxic impurity (PGI) in pharmaceutical synthesis.

The method utilizes Positive Electrospray Ionization (ESI+) and a deuterated internal standard (d5-Succinanilic acid ) to ensure accuracy and compensate for matrix effects.

Analyte Information

| Property | Analyte (Succinanilic Acid) | Internal Standard (d5-IS) |

| CAS Number | 102-14-7 | N/A (Isotope Labeled) |

| Formula | C₁₀H₁₁NO₃ | C₁₀H₆D₅NO₃ |

| Molecular Weight | 193.19 g/mol | 198.22 g/mol |

| pKa | ~4.69 (Carboxylic Acid) | ~4.69 |

| LogP | 0.67 (Polar) | 0.67 |

| Role | Vorinostat Metabolite (M2), PGI | Quantitative Reference |

Method Development Strategy (Expert Insights)

Ionization Mode Selection

While the carboxylic acid moiety suggests Negative Mode (ESI-), empirical data and literature on N-phenyl amides demonstrate that Positive Mode (ESI+) yields superior sensitivity for this specific structure. The amide nitrogen, stabilized by the phenyl ring, protonates readily to form

-

Mechanism: The collision-induced dissociation (CID) of the protonated parent (m/z 194) consistently yields the aniline fragment (m/z 93) via cleavage of the amide bond.

-

Why not ESI-? ESI- is viable (m/z 192 → 148, decarboxylation) but often suffers from higher background noise in biological matrices compared to the specific aniline transition in ESI+.

Chromatography & Column Choice

Succinanilic acid is relatively polar. Standard C18 columns may result in early elution and ion suppression from salts.

-

Recommendation: A Polar-Embedded C18 or High-Strength Silica (HSS) T3 column is selected to enhance retention of the polar acid group without requiring ion-pairing reagents.

-

Mobile Phase: Acidic pH (0.1% Formic Acid) is critical to suppress ionization of the carboxylic acid (keeping it neutral for retention) while facilitating protonation of the amide for MS detection.

Experimental Protocol

Chemicals & Reagents

-

Reference Standard: 4-Anilino-4-oxobutanoic acid (>98% purity).

-

Internal Standard: 4-(Pentadeuteroanilino)-4-oxobutanoic acid (d5-Succinanilic acid).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Matrix: Drug-free human/rat plasma (K2EDTA).

Stock Solution Preparation

-

Analyte Stock (1 mg/mL): Dissolve 1.0 mg of Succinanilic acid in 1 mL of Methanol:Water (50:50).

-

IS Stock (1 mg/mL): Dissolve 1.0 mg of d5-IS in 1 mL of Methanol.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in ACN. This serves as the precipitation agent.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput. The use of acidified ACN ensures solubility of the polar metabolite.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike IS: Add 200 µL of Working IS Solution (500 ng/mL d5-IS in ACN).

-

Vortex: Mix vigorously for 30 seconds to precipitate proteins.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Liquid Chromatography (LC)[1][2][3][4][5][6][7]

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Luna Omega Polar C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[8]

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 0.50 | 95 | 5 | Hold |

| 3.50 | 10 | 90 | Linear |

| 4.50 | 10 | 90 | Wash |

| 4.60 | 95 | 5 | Re-equilibrate |

| 6.00 | 95 | 5 | End |

Mass Spectrometry (MS)[1][2][3][4][5][6][7][9][10][11][12]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |

|---|---|---|---|---|---|

| Succinanilic Acid | 194.1 | 93.1 | 50 | 25 | Quantifier |

| Succinanilic Acid | 194.1 | 77.1 | 50 | 40 | Qualifier |

| d5-IS | 199.1 | 98.1 | 50 | 25 | Quantifier |

Note: The Quantifier transition corresponds to the cleavage of the amide bond yielding the aniline cation (or d5-aniline).

Visual Workflows

Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic used for the MRM transitions.

Caption: Figure 1: The primary fragmentation pathway involves the cleavage of the amide bond to release the protonated aniline moiety.

Experimental Workflow

Caption: Figure 2: "Dilute-and-Shoot" protein precipitation workflow optimized for high throughput.

Validation Parameters (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation M10), the following parameters must be verified:

-

Linearity: 5.0 ng/mL to 5000 ng/mL. (Weighted 1/x² regression).

-

Accuracy & Precision:

-

Matrix Effect: Compare the response of post-extraction spiked samples vs. neat solution. The d5-IS should track the analyte within ±15%.

-

Recovery: >85% extraction efficiency using the PPT method.

-

Stability:

-

Freeze/Thaw (3 cycles at -80°C).

-

Benchtop (4 hours at RT).

-

Autosampler (24 hours at 10°C).

-

Troubleshooting & Expert Tips

-

Peak Tailing: If the peak tails significantly, it indicates interaction with silanols. Increase buffer concentration (e.g., 10mM Ammonium Formate) or ensure the column is fully end-capped.

-

Carryover: Succinanilic acid can stick to metallic surfaces. Use a needle wash of ACN:Water:FA (50:50:1).

-

Interference: Succinic acid (from the Krebs cycle) does not interfere in this method because it lacks the aniline moiety and has a different molecular weight (118 Da vs 193 Da).

References

-

Broutin, S., et al. (2022).[13] Quantification of succinic acid levels... by an automated and fully validated liquid chromatography tandem mass spectrometry method. Journal of Chromatography B.

-

Du, L., Musson, D. G., & Wang, A. Q. (2005).[1] Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. Rapid Communications in Mass Spectrometry.

-

Rentsch, K. M., et al. (2014). Quantification of vorinostat and its main metabolites in plasma... by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B.

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. longdom.org [longdom.org]

- 5. Succinic-D4 acid peak issue in HILIC mode - Chromatography Forum [chromforum.org]

- 6. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]

- 7. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

- 8. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 9. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Showing Compound Succinic acid (FDB001931) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. ymdb.ca [ymdb.ca]

- 13. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rationale for Precise Succinanilic Acid Quantification

An Application Guide for the Quantitative Analysis of Succinanilic Acid in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Succinanilic acid (N-phenylsuccinamic acid) is a metabolite of significant interest, potentially serving as a biomarker for exposure to certain industrial chemicals or as an intermediate in various biological pathways. Accurate and reliable quantification in complex biological matrices like plasma is essential for its utility in clinical research and drug development. The inherent variability of bioanalytical procedures, from sample extraction to instrument response, necessitates a robust method to ensure data integrity.

The gold standard for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as d5-Succinanilic acid, is chemically identical to the analyte of interest, ensuring it mirrors the analyte's behavior during sample preparation and analysis. This co-elution and identical ionization response allow it to effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, which is critical for achieving high accuracy and precision.[1][2]

This document provides a comprehensive, field-proven protocol for the quantification of succinanilic acid in plasma samples. We detail a streamlined protein precipitation (PPT) method for sample preparation and provide optimized LC-MS/MS parameters, leveraging d5-Succinanilic acid to ensure the highest level of analytical confidence.

Principle of the Method

This method employs a simple and rapid protein precipitation technique to extract succinanilic acid and the d5-succinanilic acid internal standard from human plasma. The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column, which resolves the analyte from endogenous plasma components. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode. The ratio of the analyte's peak area to that of the internal standard is used to calculate the concentration against a calibration curve.

Materials, Reagents, and Equipment

Chemicals and Reagents

-

Succinanilic Acid (Analyte, >98% purity)

-

d5-Succinanilic Acid (Internal Standard, >98% purity, isotopic purity >99%)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Control Human Plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer with ESI source

-

Analytical Balance (4- or 5-place)

-

Calibrated Pipettes

-

Vortex Mixer

-

Microcentrifuge (capable of >12,000 x g)

-

1.5 mL Polypropylene Microcentrifuge Tubes

-

Autosampler Vials with Inserts

Experimental Protocols

Protocol Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: The accuracy of the entire assay is founded upon the precise preparation of stock and working solutions. Using separate stock solutions for calibration standards (CS) and quality controls (QC) is a critical cross-validation step.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of succinanilic acid and dissolve in methanol in a 5 mL volumetric flask. This is the Analyte Stock (S-1).

-

Accurately weigh ~1 mg of d5-succinanilic acid and dissolve in methanol in a 1 mL volumetric flask. This is the Internal Standard Stock (IS-1).

-

Expert Tip: Ensure complete dissolution by vortexing and sonicating if necessary before filling to the final volume. Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of succinanilic acid working solutions by serially diluting the Analyte Stock (S-1) with 50:50 Methanol:Water. These will be used to spike into plasma to create the calibration curve.

-

-

Internal Standard Working Solution (IS-WS, 100 ng/mL):

-

Dilute the IS Stock (IS-1) with acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

-

Causality: Using the IS-spiked precipitation solvent ensures a consistent amount of IS is added to every sample in a single, efficient step, minimizing process variability.[1]

-

-

Calibration Standards (CS) and Quality Controls (QC):

-

Prepare CS and QC samples by spiking the appropriate working standard solutions into control human plasma (e.g., 5 µL of working standard into 95 µL of plasma).

-

A typical calibration curve might range from 1 to 1000 ng/mL.

-

QC samples should be prepared at a minimum of three levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

-

| Sample Type | Concentration (ng/mL) | Source |

| CAL 1 | 1 | Working Standard A |

| CAL 2 | 5 | Working Standard B |

| CAL 3 | 20 | Working Standard C |

| CAL 4 | 100 | Working Standard D |

| CAL 5 | 250 | Working Standard E |

| CAL 6 | 500 | Working Standard F |

| CAL 7 | 1000 | Working Standard G |

| QC Low | 3 | QC Working Standard 1 |

| QC Mid | 300 | QC Working Standard 2 |

| QC High | 800 | QC Working Standard 3 |

| Table 1: Example concentrations for calibration and QC samples. |

Protocol Part 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Plasma is rich in proteins that interfere with LC-MS analysis by fouling the column and causing significant matrix effects. Protein precipitation using an organic solvent like acetonitrile is a rapid and effective method to remove the bulk of these proteins.[3] The addition of formic acid aids in denaturing proteins and ensures the acidic analyte remains in a consistent protonation state.[4]

Caption: Workflow for plasma sample preparation and analysis.

Step-by-Step Procedure:

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Aliquot 50 µL of plasma into the corresponding tubes.

-

Add 200 µL of the Internal Standard Working Solution (IS-WS) to each tube. This is a 4:1 ratio of precipitation solvent to plasma.

-

Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer approximately 150 µL of the clear supernatant to an autosampler vial, ensuring the protein pellet is not disturbed.

-

The samples are now ready for LC-MS/MS analysis.

Protocol Part 3: LC-MS/MS Instrument Parameters

Rationale: The chromatographic method is designed to retain the polar succinanilic acid away from the solvent front and separate it from potential interferences. The mass spectrometric parameters are optimized for the selective and sensitive detection of the analyte and its stable isotope-labeled internal standard. Negative ion mode is chosen due to the presence of the easily deprotonated carboxylic acid moiety.

| Parameter | Recommended Condition | Rationale |

| HPLC System | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule analysis, provides good retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient separation. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A sharp gradient effectively elutes the analyte while minimizing run time. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic compounds that readily form [M-H]⁻ ions. |

| Capillary Voltage | -3.5 kV | Optimized for stable spray and ion generation. |

| Source Temp. | 150 °C | |

| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |

| Gas Flow | Instrument Dependent | Must be optimized for the specific platform. |

| Table 2: Suggested starting parameters for LC-MS/MS analysis. |

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structures of the compounds. These must be empirically optimized on the specific mass spectrometer being used. The most intense and stable fragment ion should be chosen for quantification.

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Purpose |

| Succinanilic Acid | m/z 192.2 | m/z 118.1 (Loss of Phenylamine) | Quantifier |

| Succinanilic Acid | m/z 192.2 | m/z 92.1 (Aniline Fragment) | Qualifier |

| d5-Succinanilic Acid | m/z 197.2 | m/z 118.1 (Loss of d5-Phenylamine) | Quantifier (IS) |

| Table 3: Proposed MRM transitions for succinanilic acid and its d5-labeled internal standard. |

Data Analysis and Method Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should also be ≤15% (≤20% at LLOQ).

-

System Suitability: Before running the sample set, inject a mid-level QC to ensure the system is performing correctly (i.e., retention time, peak shape, and signal intensity are consistent).

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of succinanilic acid in plasma. The protocol combines a simple and effective protein precipitation sample preparation with the precision and accuracy afforded by a stable isotope-labeled internal standard, d5-Succinanilic acid. This self-validating system ensures high-quality data suitable for researchers, scientists, and drug development professionals in a variety of application areas.

References

-

Broutin, S., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. Available at: [Link]

-

Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]

-

LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

-

UCLouvain DIAL. (2023). Journal of Pharmaceutical and Biomedical Analysis. DIAL@UCLouvain. Available at: [Link]

-

Gowda, B. T., et al. (2010). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3172. Available at: [Link]

-

Scheerlinck, E., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(22), 2691-2698. Available at: [Link]

-

Lahaie, M., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1497-1504. Available at: [Link]

-

Phenomenex Inc. (2020). Sample Pre-treatment Procedures for Bioanalytical Samples. Phenomenex. Available at: [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. scispace.com [scispace.com]

- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

Sample preparation with d5-4-Anilino-4-oxobutanoic acid

Application Note: High-Precision Quantitation of 4-Anilino-4-oxobutanoic Acid (Succinanilic Acid) in Biological Matrices

Introduction & Scope

In the development of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA), the accurate quantification of metabolites is critical for defining pharmacokinetic (PK) profiles. 4-Anilino-4-oxobutanoic acid (also known as Succinanilic acid) is a primary metabolite formed via the hydrolysis of the terminal hydroxamic acid group.

This Application Note details a robust protocol for quantifying this metabolite using its deuterated analog, d5-4-Anilino-4-oxobutanoic acid , as a stable isotope-labeled internal standard (SIL-IS). The use of the d5-analog is essential to correct for:

-

Matrix Effects: Ion suppression/enhancement common in plasma and urine.

-

Extraction Variability: Loss of analyte during protein precipitation.

-

Instrument Drift: Variations in ionization efficiency over long analytical runs.

Compound Information & Properties

| Property | Analyte (Target) | Internal Standard (IS) |

| Chemical Name | 4-Anilino-4-oxobutanoic acid | This compound |

| Synonyms | Succinanilic acid; N-Phenylsuccinamic acid | Succinanilic acid-d5 |

| Formula | C₁₀H₁₁NO₃ | C₁₀H₆D₅NO₃ |

| Molecular Weight | 193.20 g/mol | 198.23 g/mol |

| Precursor Ion (M+H)⁺ | 194.1 | 199.1 |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol |

| pKa | ~4.5 (Carboxylic acid) | ~4.5 |

| Storage | -20°C (Solid) | -20°C (Protect from light/moisture) |

Strategic Method Design (The "Why")

Successful analysis of polar acidic metabolites requires specific considerations.

-

Retention Strategy: As a carboxylic acid, the analyte is polar. To retain it on a standard C18 column, the mobile phase must be acidified (pH < 3) to suppress ionization of the carboxyl group (

vs -

Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts on Reversed-Phase LC (RPLC). The integration window must be wide enough to capture both, yet narrow enough to exclude interferences.

-

Cross-Talk: The mass difference is +5 Da. This is sufficient to prevent isotopic overlap (M+5 of the native is negligible), ensuring the IS does not contribute to the analyte signal.

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting the "Equilibration" step which is often skipped but vital for accurate IS correction.

Caption: Optimized workflow ensuring the Internal Standard (IS) equilibrates with the biological matrix before protein precipitation, maximizing correction accuracy.

Detailed Protocol

A. Reagent Preparation

-

Stock Solutions (1 mg/mL):

-

Dissolve 1 mg of This compound in 1 mL of DMSO or Methanol.

-

Note: DMSO is preferred for long-term stability (-80°C).

-

-

Working Internal Standard (WIS):

-

Dilute the Stock Solution with Acetonitrile to a concentration of 500 ng/mL .

-

Why: This concentration targets the mid-range of the expected analyte calibration curve.[1]

-

B. Sample Extraction (Protein Precipitation)

This method is optimized for Plasma (Rat/Human).

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

IS Addition: Add 10 µL of the WIS (d5-IS).

-

Equilibration: Vortex gently (5 sec) and let stand at room temperature for 5 minutes .

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Acid? Acid helps break protein binding and ensures the analyte remains in the protonated state.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of HPLC-grade water (0.1% Formic Acid).

-

Why Dilute? Injecting pure acetonitrile can cause "solvent effects" (peak fronting) on aqueous mobile phases. Diluting to ~50% organic matches the initial gradient conditions.

-

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

Chromatography (LC)[4][5][6][7]

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Reasoning: HSS T3 is designed to retain polar compounds better than standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

Gradient Profile:

| Time (min) | %B | Description |

|---|---|---|

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Hold |

| 3.0 | 90 | Elution |

| 3.5 | 90 | Wash |

| 3.6 | 5 | Re-equilibration |

| 5.0 | 5 | End |

Mass Spectrometry (MS/MS)[1][4][5][6][7]

-

Ionization: ESI Positive (ESI+).[4]

-

Note: While it is an acid, the amide nitrogen protonates well. ESI+ often gives better signal-to-noise for aniline derivatives than ESI-.

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Logic |

| Analyte | 194.1 | 93.1 | ~20 | Loss of succinyl group -> Aniline ion |

| Analyte (Qual) | 194.1 | 77.0 | ~35 | Phenyl ring fragment |

| d5-IS | 199.1 | 98.1 | ~20 | Loss of succinyl group -> d5-Aniline ion |

Validation & Troubleshooting Logic

Decision Tree for Method Optimization

If sensitivity or peak shape is poor, follow this logic:

Caption: Troubleshooting logic for optimizing peak shape and sensitivity for succinanilic acid analysis.

Critical Validation Parameters

-

Linearity: The method should be linear from ~5 ng/mL to 2000 ng/mL.

-

Cross-Signal Contribution: Inject a blank sample immediately after the highest standard (ULOQ) to ensure carryover is <20% of the LLOQ.

-

IS Purity Check: Inject a "Zero" sample (Matrix + IS only). Ensure there is no interference at the Analyte transition (194->93). High-quality d5-IS should have <0.5% unlabeled impurity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7523, Succinanilic acid. Retrieved February 17, 2026, from [Link]

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 17, 2026, from [Link]

Sources

- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

Advanced Protocol: Use of d5-4-Anilino-4-oxobutanoic Acid in Targeted Metabolomics & DMPK

Part 1: Scientific Foundation & Strategic Application

The Analyte and the Isotope Standard

4-Anilino-4-oxobutanoic acid (also known as Succinanilic acid or N-phenylsuccinamic acid ) is a critical dicarboxylic acid metabolite. In modern drug development, it serves as a primary pharmacokinetic marker for Vorinostat (SAHA) , a histone deacetylase (HDAC) inhibitor used in cutaneous T-cell lymphoma therapy [1]. Additionally, it appears as a ring-opening metabolite of succinimide-class anticonvulsants like Phensuximide [2].

The d5-4-Anilino-4-oxobutanoic acid (d5-Succinanilic acid) contains five deuterium atoms on the phenyl ring. This stable isotope-labeled (SIL) analog is the "gold standard" for normalizing matrix effects in LC-MS/MS analysis. Its physicochemical properties (retention time, pKa, extraction efficiency) mimic the endogenous analyte perfectly, while its mass shift (+5 Da) allows for spectral resolution.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The core principle relies on Isotope Dilution . In complex biological matrices (plasma, urine), ion suppression can cause signal variability up to 40%. By spiking the d5-internal standard (IS) at a constant concentration early in the sample preparation, any loss of analyte during extraction or ionization suppression is mirrored by the IS.

The Ratio Metric:

Metabolic Context Diagram

The following diagram illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent drugs, highlighting the relevance of the d5-standard in tracking these pathways.

Caption: Metabolic formation of Succinanilic Acid from Vorinostat and Phensuximide, showing the normalization role of the d5-IS.

Part 2: Experimental Protocol

Materials & Reagents

-

Analyte: 4-Anilino-4-oxobutanoic acid (Unlabeled).[1]

-

Internal Standard: this compound (typically >98% isotopic purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

Standard Preparation Strategy

Critical Step: Prevent "Isotopic Cross-Talk" by ensuring the IS concentration does not contribute to the analyte channel (due to isotopic impurity) and the analyte concentration does not saturate the detector.

| Solution Type | Concentration | Solvent | Storage |

| Stock (Analyte) | 1.0 mg/mL | Methanol | -20°C |

| Stock (d5-IS) | 1.0 mg/mL | Methanol | -20°C |

| Working IS | 500 ng/mL | 50% MeOH/Water | 4°C (1 week) |

| Calibration Stds | 1 – 2000 ng/mL | Matched Matrix | Fresh |

Sample Preparation: Protein Precipitation (PPT)

This method is preferred for high-throughput PK studies due to the polarity of succinanilic acid.

-

Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

-

Spike IS: Add 10 µL of Working IS (this compound, 500 ng/mL).

-

Note: Final IS concentration in matrix ≈ 100 ng/mL.

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to a clean plate.

-

Dilute: Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (improves peak shape).

LC-MS/MS Conditions

Chromatography:

-

Flow Rate: 0.4 mL/min[4]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+): Succinanilic acid ionizes well in positive mode due to the amide nitrogen, though negative mode is also viable for the carboxylic acid. Positive mode (ESI+) is often preferred for better sensitivity on the aniline fragment.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte | 194.1 [M+H]+ | 94.1 (Aniline) | 25 | 20 |

| d5-IS | 199.1 [M+H]+ | 99.1 (d5-Aniline) | 25 | 20 |

Note: The transition 194 -> 94 represents the cleavage of the amide bond, yielding the phenylamine ion. This is highly specific.

Workflow Diagram

Caption: Step-by-step extraction and analysis workflow for high-throughput metabolomics.

Part 3: Data Analysis & Validation

Linearity and Range

The method should demonstrate linearity from 1 ng/mL to 2000 ng/mL .

-

Weighting:

weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ). -

Acceptance:

; Back-calculated concentrations within ±15% (±20% at LLOQ).

Matrix Effect Assessment

Compare the peak area of the d5-IS in extracted matrix (

-

Target: MF between 0.85 and 1.15.

-

Correction: Because the d5-IS experiences the same suppression as the analyte, the IS-normalized Matrix Factor should be close to 1.0, validating the method's robustness [3].

Troubleshooting

-

Peak Tailing: Succinanilic acid contains a free carboxylic acid. Ensure the mobile phase pH is acidic (pH < 3) to keep it protonated and interacting with the C18 phase.

-

Carryover: The aniline moiety can be sticky. Use a needle wash of 50:25:25 ACN:MeOH:Water with 0.5% Formic Acid.

References

-

Ramharter, J. et al. (2022). "Quantification of succinic acid levels... by an automated and fully validated LC-MS/MS method." Journal of Chromatography B. Link

-

Santa Cruz Biotechnology. (2023). "4-Anilino-d5-4-oxobutanoic Acid Product Data." SCBT Catalog. Link

-

FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5] Link

-

MedChemExpress. (2023). "4-Anilino-4-oxobutanoic acid-d5 Technical Data." MCE Isotopes. Link

Sources

- 1. 4-Anilino-4-oxobutanoic acid-d5 | Cytoswitch [cytoswitch.com]

- 2. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 5. Succinic acid - Wikipedia [en.wikipedia.org]

Application Note: Quantitative Bioanalysis of Drug Metabolites Using d5-Succinanilic Acid

A Guide to Isotope Dilution LC-MS/MS

Abstract and Introduction

The quantitative analysis of drug metabolites in complex biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. Achieving high accuracy and precision is paramount for reliable data interpretation. The gold-standard technique for this purpose is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[][2] This application note provides a detailed protocol and scientific rationale for the use of d5-Succinanilic acid as an internal standard for the quantification of its unlabeled analogue, succinanilic acid, a potential drug metabolite, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide is designed for researchers and analytical scientists, offering both a practical, step-by-step methodology and an in-depth explanation of the principles that ensure the generation of robust, defensible data compliant with regulatory expectations.[3][4]

The Principle: Why Stable Isotope Dilution is the Gold Standard

In quantitative mass spectrometry, an internal standard is essential to correct for variations that can occur during sample preparation and analysis.[3] While a structurally similar analogue can be used, the ideal IS is a SIL version of the analyte.[2][4] This approach, known as Stable Isotope Dilution Assay (SIDA), offers several distinct advantages:

-

Physicochemical Equivalence: The SIL-IS (d5-Succinanilic acid) and the analyte (succinanilic acid) have nearly identical chemical and physical properties. They co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[5] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the IS.

-

Correction for Matrix Effects: Biological samples like plasma can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS is affected by these "matrix effects" in the exact same way as the analyte, their ratio remains constant, leading to higher accuracy.[2][5]

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the IS's signal, the method corrects for variabilities in injection volume, instrument response, and sample workup, resulting in significantly improved precision and accuracy.[6][7]

The core principle of IDMS is that a known amount of the isotopically labeled standard is added to the sample at the very beginning of the workflow.[8] The mass spectrometer, which can easily distinguish between the light (analyte) and heavy (IS) versions of the molecule, measures the ratio of their signals. This ratio is then used to calculate the exact concentration of the analyte in the original sample.[][7]

Physicochemical Properties: Analyte and Internal Standard

A clear understanding of the analyte and its corresponding SIL-IS is critical for method development.

| Property | Succinanilic Acid (Analyte) | d5-Succinanilic Acid (Internal Standard) |

| Synonyms | 4-Anilino-4-oxobutanoic acid, N-Phenylsuccinamic acid[9] | 4-(Phenyl-d5-amino)-4-oxobutanoic acid |

| Molecular Formula | C₁₀H₁₁NO₃[10] | C₁₀H₆D₅NO₃ |

| Monoisotopic Mass | 193.074 Da | 198.106 Da |

| Molecular Weight | 193.20 g/mol [10] | ~198.23 g/mol |

| Chemical Structure |

Note: The deuterium atoms in d5-Succinanilic acid are located on the phenyl ring.

Detailed Bioanalytical Protocol

This protocol provides a validated method for quantifying succinanilic acid in human plasma using d5-Succinanilic acid as the internal standard.

Materials and Reagents

-

Analytes: Succinanilic acid (≥98% purity), d5-Succinanilic acid (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

-

Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

-

Equipment: Analytical balance, vortex mixer, centrifuge, LC-MS/MS system (e.g., equipped with an electrospray ionization source).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of succinanilic acid and d5-succinanilic acid into separate volumetric flasks.

-

Dissolve in methanol to create a final concentration of 1.0 mg/mL for each. These stocks should be stored at -20°C.

-

-

Working Solutions:

-

Analyte Working Standard (WS): Prepare serial dilutions of the succinanilic acid stock solution in 50:50 acetonitrile/water to create a series of working standards for the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).

-

Internal Standard Working Solution (IS-WS): Dilute the d5-succinanilic acid stock solution in 50:50 acetonitrile/water to a final concentration of 500 ng/mL. This concentration should be chosen to yield a robust signal in the matrix without being excessively high.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

-

Aliquot: Pipette 50 µL of study samples, calibration standards, or quality control (QC) samples into 1.5 mL polypropylene tubes.

-

Spike IS: Add 20 µL of the IS-WS (500 ng/mL d5-Succinanilic acid) to all tubes except for the blank matrix sample.

-

Vortex: Briefly vortex each tube (5-10 seconds).

-

Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. This serves to precipitate the plasma proteins.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant (~200 µL) to autosampler vials for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[11][12] |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13][14] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B (0-0.5 min), ramp to 95% B (0.5-2.5 min), hold at 95% B (2.5-3.5 min), return to 5% B (3.5-3.6 min), equilibrate (3.6-5.0 min). |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Succinanilic Acid: 192.1 > 118.1 (Quantifier), 192.1 > 92.1 (Qualifier) d5-Succinanilic Acid: 197.1 > 123.1 (Quantifier) |

| Key MS Voltages | Capillary: ~2.5-3.5 kV; Cone/Collision Energy: Optimize via infusion of standards. |

Note: The [M-H]⁻ ion for succinanilic acid is m/z 192.1. The transitions are proposed based on common fragmentation pathways (e.g., cleavage of the amide bond).

Caption: Conceptual diagram of MS/MS fragmentation for the analyte and internal standard.

Data Analysis and Method Validation

Data Processing

-

Integration: Integrate the chromatographic peaks for both the analyte and the internal standard for all injections.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Calibration Curve: Plot the PAR of the calibration standards against their nominal concentrations. Perform a linear regression, typically with a 1/x² weighting, to generate the calibration curve. The curve must have a correlation coefficient (r²) of ≥0.99.[11]

-

Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Method Validation Principles

A full bioanalytical method validation should be performed according to regulatory guidelines from agencies like the FDA.[4][15] This ensures the method is reliable and reproducible for its intended purpose.[16] Key validation parameters include:

-

Selectivity and Specificity: Demonstrate that the method can differentiate the analyte and IS from other components in the matrix.[3]

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations (low, mid, high) in replicate on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[3]

-

Calibration Curve: The range of the curve should cover the expected concentrations, prepared with a blank, a zero sample (with IS), and at least six non-zero standards.[16]

-

Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte.

-

Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The use of d5-Succinanilic acid as a stable isotope-labeled internal standard provides the highest level of confidence for the quantitative analysis of succinanilic acid in biological matrices. The methodology described herein, based on the principles of isotope dilution and LC-MS/MS, offers a robust, accurate, and precise platform for supporting drug metabolism and pharmacokinetic studies. Proper method validation according to regulatory standards is a critical final step to ensure data integrity.

References

- Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Retrieved February 17, 2026.

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved February 17, 2026, from [Link]

- LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved February 17, 2026.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved February 17, 2026.

- IAEA.org. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved February 17, 2026.

-

Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.). Stable Isotope Dilution Assay. Retrieved February 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved February 17, 2026, from [Link]

-

HealthMatters.io. (n.d.). Succinic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved February 17, 2026, from [Link]

-

PubMed. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. J Chromatogr B Analyt Technol Biomed Life Sci. Retrieved February 17, 2026, from [Link]

-

Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Succinanilic acid. Retrieved February 17, 2026, from [Link]

-

MicroSolv Technology Corporation. (n.d.). Succinic Acid Analyzed with LCMS - AppNote. Retrieved February 17, 2026, from [Link]

- Bentham Science. (n.d.). Succinic Acid Production as Secondary Metabolite from Bacillus megaterium ELI24. Retrieved February 17, 2026.

-

DrugFuture.com. (n.d.). Succinanilic Acid. Retrieved February 17, 2026, from [Link]

-

MDPI. (2024). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Retrieved February 17, 2026, from [Link]

-

PubMed Central (PMC). (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Retrieved February 17, 2026, from [Link]

- Creative Proteomics. (n.d.). Succinic Acid Analysis Service. Retrieved February 17, 2026.

-

Phenomenex. (2020). MMA & Succinic Acid in Plasma by LC–MS. Retrieved February 17, 2026, from [Link]

- PubMed Central (PMC). (2022). Metabolomics for the design of new metabolic engineering strategies for improving aerobic succinic acid production in Escherichia coli. Retrieved February 17, 2026.

-

PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved February 17, 2026, from [Link]

-

ScienceDirect. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Retrieved February 17, 2026, from [Link]

- Anhui Sunsing Chemicals Co.,Ltd. (n.d.). Succinic acid. Retrieved February 17, 2026.

- Royal Society of Chemistry. (n.d.). Supporting information for: Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics. Retrieved February 17, 2026.

- WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved February 17, 2026.

-

IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved February 17, 2026, from [Link]

Sources

- 2. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fda.gov [fda.gov]

- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. imreblank.ch [imreblank.ch]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. Succinanilic Acid [drugfuture.com]

- 10. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]

- 13. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. fda.gov [fda.gov]

- 16. anivet.au.dk [anivet.au.dk]

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Poor Recovery of d5-4-Anilino-4-oxobutanoic Acid

Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering poor or inconsistent recovery of d5-4-Anilino-4-oxobutanoic acid. This deuterated compound is a stable isotope-labeled internal standard (SIL-IS), primarily used for the accurate quantification of its unlabeled analogue, a metabolite of the drug Vorinostat.[1][2] As a SIL-IS, its primary role is to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction efficiency, matrix effects, and instrument response.[3][4][5] Therefore, poor recovery of the IS invalidates its purpose and compromises the accuracy and reliability of the entire bioanalytical method.

This document moves from high-level frequently asked questions to a deep, systematic troubleshooting workflow, providing actionable protocols and explaining the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is the deuterium-labeled form of 4-Anilino-4-oxobutanoic acid.[6][7] In quantitative mass spectrometry, a known amount of this compound is added ("spiked") into every sample at the beginning of the workflow.[4] Because it is nearly identical chemically and physically to the unlabeled analyte, it is expected to behave the same way during sample processing (e.g., extraction) and analysis (e.g., ionization).[3] By measuring the ratio of the analyte's signal to the internal standard's signal, we can correct for any loss that occurred during the process.[3][8] If the IS recovery is low or erratic, this correction is inaccurate, leading to unreliable and biased quantification of the target analyte.

Q2: My IS recovery is low. What are the most common initial culprits?

A2: The most frequent causes of low recovery for a small molecule like this typically fall into three categories:

-

Sample Preparation Failure: This is the most common area for analyte loss, especially during Solid-Phase Extraction (SPE). Issues can include incorrect sorbent choice, improper sample pH, an overly strong wash solvent that removes the IS, or an elution solvent that is too weak to desorb it from the SPE cartridge.[9][10][11]

-

Analyte Instability: The compound may be degrading during sample handling, storage, or processing. Factors like pH, temperature, and light exposure can contribute to the breakdown of the molecule.[12] Vendor information suggests storing prepared solutions at -20°C or -80°C to ensure stability.[6][7]

-

LC-MS/MS System Issues: Problems like sample carryover in the autosampler, poor peak shape due to chromatographic issues, or significant ion suppression in the mass spectrometer source can lead to a perceived low recovery.[13]

Q3: Could matrix effects be the cause of my low IS signal?

A3: Yes, but it's crucial to differentiate between poor recovery and matrix effects.

-

Poor Recovery means the IS molecule is physically lost during the sample preparation steps (e.g., discarded in the wash fraction).

-

Matrix Effects occur in the mass spectrometer source when co-eluting compounds from the biological matrix (like salts, lipids, or proteins) interfere with the ionization of the IS, suppressing its signal.[8][14]

A SIL-IS is specifically designed to compensate for matrix effects because it should co-elute and experience the same degree of suppression or enhancement as the analyte.[8][14] However, if the IS signal is consistently low across all samples (including simple solvent standards), the issue is more likely related to recovery or a fundamental problem with the standard itself. If the IS signal is highly variable and drops significantly only in extracted biological samples compared to clean standards, then matrix effects are a more likely culprit.[15]

Part 2: Systematic Troubleshooting Workflow

A sporadic, trial-and-error approach to troubleshooting is inefficient. A systematic investigation is essential to pinpoint the exact step where the loss of this compound occurs.

Caption: A systematic workflow for diagnosing the root cause of poor internal standard recovery.

Step 1: Pre-Analytical Checks (Verify Standard Integrity)

Before blaming the method, verify the tool. A compromised internal standard solution is a common and often overlooked problem.

-

Purity and Identity: If possible, verify the identity and purity of the this compound stock material, especially if it is from a new or unverified supplier.

-

Concentration Verification: Prepare a fresh dilution of the IS spiking solution in a clean solvent (e.g., methanol or acetonitrile). Analyze this solution directly via flow injection or a simple LC method. Is the signal intensity consistent with historical data or expectations? A significantly lower-than-expected signal points to a degraded or incorrectly prepared stock solution.

-

Solution Stability: Has the working solution been stored properly (e.g., at -20°C or -80°C)?[6][7] Has it undergone multiple freeze-thaw cycles? Prepare a fresh working solution from the original stock powder and compare its performance to the old solution.

Step 2: Sample Preparation Deep Dive (The Mass Balance Experiment)

This is the most critical diagnostic step. The goal is to account for the IS throughout the entire sample preparation process to determine exactly where it is being lost. The "Fraction Collection Experiment" is the gold standard for this investigation.[16][17]

Caption: The fraction collection workflow to pinpoint analyte loss during Solid-Phase Extraction.

Protocol: Performing a Fraction Collection Experiment

-

Prepare a QC Sample: Take a blank matrix sample (e.g., human plasma) and spike it with this compound at the standard concentration used in your assay.

-

Execute SPE Step-by-Step: Perform your standard Solid-Phase Extraction (SPE) protocol. However, do not discard any liquid.

-

Collect All Fractions:

-

Fraction L (Load): Collect the sample liquid that passes through the cartridge during the loading step.

-

Fraction W (Wash): Collect all the liquid from the wash step(s). If you have multiple wash steps, collect them individually (W1, W2, etc.).

-

Fraction E (Elution): Collect the final eluate, which should contain your compound of interest.

-

-

Analyze All Fractions: Analyze Fractions L, W, and E (and the original spiked sample, if possible) using your LC-MS/MS method.

-

Interpret the Results:

-

IS found in Fraction L: This indicates a retention problem. The IS did not bind effectively to the SPE sorbent. This is often due to an incorrect sorbent choice or improper sample pH.[9][10]

-

IS found in Fraction W: This indicates that the wash step is too aggressive, stripping the IS from the sorbent along with interferences.[11]

-

IS signal is low in all fractions (L, W, and E): This is a more complex issue. It could point to irreversible binding to the sorbent, adsorption to container walls, or degradation of the IS during the extraction process.

-

IS is only found in Fraction E, but the signal is low: This suggests an incomplete elution. The elution solvent is not strong enough to fully remove the IS from the sorbent.[10]

-

Common SPE Failure Modes for a Carboxylic Acid/Anilide Compound

| Failure Mode | Likely Cause for this compound | Recommended Solution |

| Poor Retention (IS in Load Fraction) | Reversed-Phase (C18/C8): The sample pH is too high. The carboxylic acid group (pKa ~4-5) is deprotonated (negatively charged), making the molecule too polar to retain on the nonpolar sorbent. | Adjust sample pH to ~2 units below the pKa (e.g., pH 2-3) with a mild acid like formic or phosphoric acid. This protonates the carboxyl group, making the molecule more nonpolar. |

| Mixed-Mode Cation Exchange: The pH is too low. The aniline nitrogen is not sufficiently protonated to engage in cation exchange. | Increase sample pH to a level where the aniline group is positively charged but the carboxylic acid is neutral, if possible. This can be complex and may require a different sorbent. | |

| Premature Elution (IS in Wash Fraction) | The organic content of the wash solvent is too high. For example, using >10-15% methanol in a wash step on a C18 cartridge can begin to elute the compound. | Decrease the percentage of organic solvent in the wash step (e.g., from 15% MeOH to 5% MeOH). Ensure the wash solvent pH is also acidic to maintain retention. |

| Incomplete Elution (Low recovery in Eluate) | Reversed-Phase: The elution solvent is not strong enough (e.g., low % organic) or the pH is incorrect. | Increase the organic content of the elution solvent (e.g., >90% Methanol or Acetonitrile). Add a small amount of base (e.g., 0.5-2% ammonium hydroxide) to the elution solvent to deprotonate the carboxylic acid, increasing its polarity and disrupting its interaction with the C18 sorbent. |

| Mixed-Mode Anion Exchange: The elution solvent lacks a competing ion or is not basic enough to neutralize the charged site on the sorbent. | Use an elution solvent with a high concentration of a competing ion (e.g., formate) or a high pH to neutralize the sorbent. |

Step 3: Investigating LC-MS/MS System Performance

If the mass balance experiment shows good recovery during sample preparation, the issue may lie within the analytical instrument itself.

-

Autosampler Carryover: Inject a blank solvent sample immediately after a high-concentration standard. If you see a peak for the IS in the blank injection, it indicates carryover. This can be mitigated by optimizing the needle wash solvent and procedure.

-

Chromatographic Peak Shape: Poor peak shape (e.g., significant tailing or splitting) can lead to inconsistent integration and artificially low calculated peak areas. This can be caused by column degradation, an inappropriate mobile phase, or interactions with active sites in the flow path.

-

Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and severe signal suppression.[13] If you observe a gradual decline in IS signal over an analytical batch, source cleaning and calibration may be required.

References

- Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.

- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

-

Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Retrieved from [Link]

- Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).

- Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.

- RPubs. (2023, January 24).

-